N-(2,3-dimethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide, also known as compound X, is a novel thiazolidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using a variety of methods and has been shown to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- Thiazolidine derivatives are synthesized and analyzed for their crystal and molecular structure, demonstrating the chemical's potential for further modifications and applications in various fields, including pharmaceuticals and materials science (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Activity
- Thiazole derivatives, including thiazolidine cores, have been synthesized and evaluated for their antimicrobial activity. This highlights the role of such compounds in developing new antimicrobial agents (Chawla, 2016). Additionally, some thiazole-5-carboxamide derivatives show significant anticancer activity, suggesting potential applications in cancer therapy (Cai et al., 2016).
Novel Syntheses Techniques
- Research on thiazolidine derivatives often involves novel synthesis techniques, including one-pot transformations and reactions with amines, leading to unexpected products. These findings contribute to the chemical synthesis field by providing new methods for constructing complex molecules (Tanaka et al., 1994).
Potential for New Drug Development
- The structural modification of thiazolidine derivatives and their evaluation for various biological activities, including antimicrobial and anticancer effects, underscore the potential of these compounds in new drug development. This involves exploring different substituents and molecular frameworks to enhance biological efficacy and reduce toxicity (Alhameed et al., 2019).
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-26-15-5-3-4-14(16(15)27-2)23-18(25)24-10-11-29-17(24)12-6-8-13(9-7-12)28-19(20,21)22/h3-9,17H,10-11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIFFXJXZLUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCSC2C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.